CES1A1 Catalytic Efficiency: 6-Fold Enantioselective Preference for L-Threo Substrate Producing L-Threo-Ritalinic Acid
Recombinant human CES1A1 hydrolyzes l-threo-methylphenidate with a catalytic efficiency (kcat/Km) of 7.7 mM⁻¹ min⁻¹, compared to only 1.3–2.1 mM⁻¹ min⁻¹ for d-threo-methylphenidate — an approximately 6-fold preference for the L-enantiomer [1]. This quantitative difference at the enzyme level establishes that L-threo-ritalinic acid is the kinetically favored metabolite in the first-pass, stereoselective clearance that governs methylphenidate oral bioavailability.
| Evidence Dimension | CES1A1 catalytic efficiency (kcat/Km) for methylphenidate enantiomers |
|---|---|
| Target Compound Data | kcat/Km = 7.7 mM⁻¹ min⁻¹ (l-threo-methylphenidate substrate; yields L-threo-ritalinic acid) |
| Comparator Or Baseline | kcat/Km = 1.3–2.1 mM⁻¹ min⁻¹ (d-threo-methylphenidate substrate; yields D-threo-ritalinic acid) |
| Quantified Difference | ~6-fold higher catalytic efficiency for the l-threo enantiomer (7.7 / 1.3–2.1 ≈ 3.7–5.9×) |
| Conditions | Recombinant human CES1A1 expressed in Sf9 insect cells; LC-MS assay at 37 °C; methylphenidate concentration range 4–256 μM; pH 7.4 |
Why This Matters
This is the foundational molecular mechanism explaining why L-threo-ritalinic acid dominates the metabolite pool; any study of CES1 pharmacogenetics, drug-drug interactions, or interindividual variability in methylphenidate response requires the pure L-threo enantiomer standard.
- [1] Sun Z, Murry DJ, Sanghani SP, Davis WI, Kedishvili NY, Zou Q, Hurley TD, Bosron WF. Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics. 2004 Aug;310(2):469–476. DOI: 10.1124/jpet.104.067116. View Source
